molecular formula C10H12O3 B12656342 4-Methoxy-2-methylphenyl acetate CAS No. 13522-81-1

4-Methoxy-2-methylphenyl acetate

Cat. No.: B12656342
CAS No.: 13522-81-1
M. Wt: 180.20 g/mol
InChI Key: YKPHBEBWVTVJQP-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylphenyl acetate is an organic compound with the molecular formula C10H12O3. It is an ester derived from 4-methoxy-2-methylphenol and acetic acid. This compound is known for its pleasant aromatic properties and is often used in the fragrance industry. It also finds applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2-methylphenyl acetate can be synthesized through the esterification of 4-methoxy-2-methylphenol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as column chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylphenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-methoxy-2-methylphenol and acetic acid.

    Reduction: The compound can be reduced to form 4-methoxy-2-methylphenol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents such as lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

    Hydrolysis: 4-Methoxy-2-methylphenol and acetic acid.

    Reduction: 4-Methoxy-2-methylphenol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxy-2-methylphenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the fragrance industry for its aromatic properties and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methylphenyl acetate is primarily related to its interactions with biological targets. As an ester, it can undergo hydrolysis to release 4-methoxy-2-methylphenol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl acetate: Similar structure but lacks the methyl group on the aromatic ring.

    2-Methylphenyl acetate: Similar structure but lacks the methoxy group on the aromatic ring.

    4-Methoxy-2-methylbenzoic acid: Similar structure but contains a carboxylic acid group instead of an ester.

Uniqueness

4-Methoxy-2-methylphenyl acetate is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which influence its chemical reactivity and biological properties

Properties

CAS No.

13522-81-1

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(4-methoxy-2-methylphenyl) acetate

InChI

InChI=1S/C10H12O3/c1-7-6-9(12-3)4-5-10(7)13-8(2)11/h4-6H,1-3H3

InChI Key

YKPHBEBWVTVJQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)OC(=O)C

Origin of Product

United States

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